tetramethyl 2',7',7'-trimethyl-4',5'-dioxo-4',5'-dihydro-7'H-spiro[1,3-dithiole-2,11'-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9',10'-tetracarboxylate
Description
The compound tetramethyl 2',7',7'-trimethyl-4',5'-dioxo-4',5'-dihydro-7'H-spiro[1,3-dithiole-2,11'-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9',10'-tetracarboxylate is a structurally complex molecule characterized by:
- A spirocyclic core integrating a 1,3-dithiole ring fused with a pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline system.
- Four methyl ester groups (tetracarboxylate) and three methyl substituents at positions 2',7',7'.
- A molecular formula of C₂₅H₂₅NO₈S₃ and molecular weight of 563.67 g/mol (inferred from analogs in ).
Properties
CAS No. |
5742-96-1 |
|---|---|
Molecular Formula |
C27H23NO10S3 |
Molecular Weight |
617.7 g/mol |
IUPAC Name |
tetramethyl 8',8',14'-trimethyl-10',11'-dioxospiro[1,3-dithiole-2,3'-6-thia-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),4,12,14-pentaene]-4,4',5,5'-tetracarboxylate |
InChI |
InChI=1S/C27H23NO10S3/c1-10-8-11-13-20(26(2,3)28-15(11)12(9-10)16(29)21(28)30)39-17(23(32)36-5)14(22(31)35-4)27(13)40-18(24(33)37-6)19(41-27)25(34)38-7/h8-9H,1-7H3 |
InChI Key |
DNXQLMTYVUHDOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C5(C(=C(S4)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tetramethyl 2’,7’,7’-trimethyl-4’,5’-dioxo-4’,5’-dihydro-7’H-spiro[1,3-dithiole-2,11’-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9’,10’-tetracarboxylate involves multiple steps, including the formation of the spiro and dithiole rings. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional carbonyl groups, while reduction may result in the conversion of carbonyl groups to alcohols.
Scientific Research Applications
Tetramethyl 2’,7’,7’-trimethyl-4’,5’-dioxo-4’,5’-dihydro-7’H-spiro[1,3-dithiole-2,11’-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9’,10’-tetracarboxylate has a wide range of applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and reactivity. In industry, it could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves the binding of the compound to target molecules, leading to changes in their activity or function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares the target compound with key analogs from the evidence:
Note: logP for the target compound is estimated based on structural similarity to 3389-1198.
Key Observations:
Substituent Positioning :
- The target compound and 3389-0683 share the same molecular formula but differ in methyl group positions (2',7',7' vs. 5',5',7'), which may alter steric effects and bioactivity.
- The phenylacetyl group in 3389-1198 increases molecular weight by ~118 g/mol and logP to 6.078, suggesting enhanced membrane permeability.
Ester Groups :
- Replacing methyl esters with ethyl (CAS 296272-61-2) increases molecular weight by ~56 g/mol, likely improving metabolic stability but reducing aqueous solubility.
Functional Groups :
- The dioxo groups in the target compound and ’s Factor XIIa inhibitor may facilitate hydrogen bonding with biological targets, a critical feature for enzyme inhibition.
Biological Activity
Tetramethyl 2',7',7'-trimethyl-4',5'-dioxo-4',5'-dihydro-7'H-spiro[1,3-dithiole-2,11'-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9',10'-tetracarboxylate is a complex organic compound with potential biological activities. This article explores its biological activity based on various research findings and case studies.
Chemical Structure and Properties
The compound belongs to a class of spiro compounds featuring a unique arrangement of dithiole and pyrroloquinoline moieties. Its structural complexity contributes to its diverse biological activities. The molecular formula is C₁₉H₂₄N₂O₈S₂.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of dithiole groups is hypothesized to enhance the electron-donating ability of the compound, contributing to its antioxidant capacity.
Anticancer Properties
Several studies have reported the anticancer potential of related compounds. For instance, dithioles have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism often involves modulation of redox-sensitive signaling pathways.
Case Study: Inhibition of Tumor Growth
A study demonstrated that a dithiole derivative significantly reduced the proliferation of breast cancer cells (MCF-7) through apoptosis induction and cell cycle arrest at the G1 phase. The compound also increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers.
Anti-inflammatory Effects
Inflammation plays a critical role in chronic diseases. Compounds with similar structures have exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that tetramethyl 2',7',7'-trimethyl-4',5'-dioxo could have therapeutic implications in inflammatory diseases.
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. The potential use in neurodegenerative diseases such as Alzheimer's warrants further investigation.
Comparative Analysis of Biological Activities
| Activity | Mechanism | Related Compounds |
|---|---|---|
| Antioxidant | Electron donation, radical scavenging | Dithiol derivatives |
| Anticancer | Induction of apoptosis, cell cycle arrest | Dithioles |
| Anti-inflammatory | Inhibition of cytokine production | Flavonoids |
| Neuroprotective | Reduction of oxidative stress | Curcumin |
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions including cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of the synthesized product.
Future Directions
Further research is needed to elucidate the precise mechanisms underlying the biological activities of tetramethyl 2',7',7'-trimethyl-4',5'-dioxo. Investigations into its pharmacokinetics and bioavailability will be essential for assessing its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
